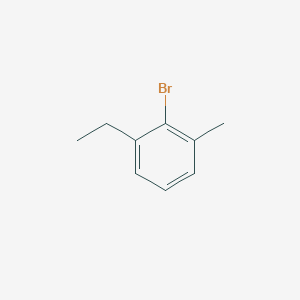

2-Bromo-1-ethyl-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

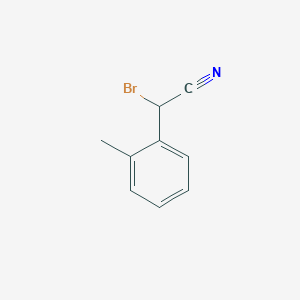

2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11Br. It has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da .

Synthesis Analysis

The synthesis of benzene derivatives like 2-Bromo-1-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethyl-3-methylbenzene consists of a benzene ring with bromine, ethyl, and methyl substituents. The positions of these substituents on the benzene ring can be determined using standard nomenclature rules .Chemical Reactions Analysis

Benzene derivatives like 2-Bromo-1-ethyl-3-methylbenzene can undergo various chemical reactions, including electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

2-Bromo-1-ethyl-3-methylbenzene has a density of 1.3±0.1 g/cm3, a boiling point of 221.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 88.6±13.1 °C .Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

In organic chemistry research, this compound is often used to study electrophilic aromatic substitution reactions . It provides a model system to explore the mechanisms and kinetics of these reactions, which are fundamental to understanding aromatic chemistry.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-ethyl-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-ethyl-3-methylbenzene involve electrophilic substitution reactions of benzene . These reactions are similar to S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Pharmacokinetics

The compound’s molecular formula is c9h11br, and it has an average mass of 199088 Da . These properties may influence its bioavailability.

Result of Action

The result of the action of 2-Bromo-1-ethyl-3-methylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Safety and Hazards

2-Bromo-1-ethyl-3-methylbenzene is a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

The future directions in the study and application of 2-Bromo-1-ethyl-3-methylbenzene could involve further exploration of its reactivity and potential uses in synthesis. For instance, the nitro group is a meta directing group, which means that it could be utilized in the nitration step of a multistep synthesis .

properties

IUPAC Name |

2-bromo-1-ethyl-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJNEAZHYRZOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595615 |

Source

|

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65232-55-5 |

Source

|

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)